2-Amino-4-ethyl-3-hydroxyhexanoic acid

Description

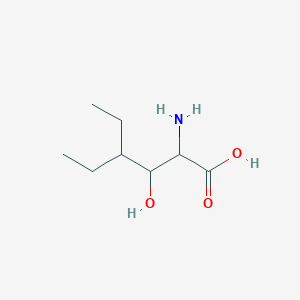

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-amino-4-ethyl-3-hydroxyhexanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-3-5(4-2)7(10)6(9)8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12) |

InChI Key |

BXCFHJYABCNQKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(C(=O)O)N)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 4 Ethyl 3 Hydroxyhexanoic Acid

Chemoenzymatic and Biocatalytic Approaches

The convergence of chemical and enzymatic methodologies provides a versatile toolkit for the construction of intricate chiral molecules like 2-Amino-4-ethyl-3-hydroxyhexanoic acid. These approaches leverage the high stereoselectivity of enzymes to control key synthetic steps, while chemical transformations can be used to prepare precursors or modify enzymatic products.

Enzyme-Catalyzed Transformations for Stereoselective Synthesis

The stereoselective synthesis of β-hydroxy-α-amino acids is a significant challenge due to the presence of two adjacent chiral centers. Enzyme-catalyzed reactions offer a promising solution by precisely controlling the stereochemistry of the product.

Amino acid dehydrogenases (AADHs) and other oxidoreductases are pivotal enzymes in the synthesis of chiral amino acids and their derivatives. nih.govacs.org Engineered AADHs can catalyze the reductive amination of α-keto acids to produce the corresponding amino acids with high enantioselectivity. nih.gov For the synthesis of this compound, a potential precursor would be 2-keto-4-ethyl-3-hydroxyhexanoic acid. An appropriately engineered AADH could then be employed for the stereoselective introduction of the amino group at the C2 position.

Similarly, oxidoreductases, such as ketoreductases (KREDs), are instrumental in the stereoselective reduction of keto groups to hydroxyl groups. nih.govrsc.org In a potential synthetic route, a β-keto ester with an ethyl branch could be stereoselectively reduced by a KRED to establish the desired stereochemistry at the C3 hydroxyl group. Subsequent chemical or enzymatic steps could then be used to introduce the amino group and hydrolyze the ester to yield the final product. The stereoselective reduction of ethyl 2'-ketopantothenate and its analogues using an engineered ketoreductase highlights the potential of this approach for creating chiral hydroxyl groups in complex molecules. rsc.org

| Enzyme Class | Substrate Example | Product Example | Key Transformation | Stereoselectivity | Reference |

| Amino Acid Dehydrogenase | 2-Keto-4-methylpentanoic acid | D-Leucine | Reductive Amination | >99% ee | nih.gov |

| Ketoreductase (WTEA mutant) | Ethyl 2-amino-3-oxo-4-phenylbutanoate | Ethyl (2S,3R)-2-amino-3-hydroxy-4-phenylbutanoate | Ketone Reduction | >99% de, >99% ee | rsc.org |

| Ketoreductase (SSCR mutant) | Ethyl 2'-ketopantothenate | Ethyl (R)-pantothenate | Ketone Reduction | >99% ee | rsc.org |

Many oxidoreductases, including AADHs and KREDs, rely on nicotinamide cofactors such as NADH or NADPH as a source of reducing equivalents. springernature.com The high cost of these cofactors necessitates their in situ regeneration for the economic viability of large-scale biocatalytic processes. nih.govescholarship.org

Several enzymatic systems have been developed for cofactor regeneration. One of the most common and efficient methods employs a dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and a sacrificial co-substrate (glucose or formate, respectively). springernature.comnih.govresearchgate.net For instance, GDH catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of NADP+ to NADPH. nih.govresearchgate.net This regenerated NADPH can then be utilized by the primary enzyme in the synthetic pathway. The use of a thermostable phosphite dehydrogenase has also been explored as a robust system for both NADH and NADPH regeneration. daneshyari.com

| Regeneration System | Dehydrogenase | Co-substrate | Product of Regeneration | Advantages | Reference |

| Enzymatic | Glucose Dehydrogenase (GDH) | Glucose | Gluconolactone | High efficiency, readily available substrate | nih.govresearchgate.net |

| Enzymatic | Formate Dehydrogenase (FDH) | Formate | Carbon Dioxide | Gaseous byproduct is easily removed | escholarship.org |

| Enzymatic | Phosphite Dehydrogenase (PTDH) | Phosphite | Phosphate | Thermostable options available | daneshyari.com |

Engineered Biocatalytic Platforms for Related Amino Alcohols and Hydroxy Acids

Advances in synthetic biology and protein engineering have enabled the development of customized biocatalytic platforms for the synthesis of a wide range of valuable chemicals, including amino alcohols and hydroxy acids that are structurally related to this compound. nih.gov

Polyketide synthases (PKSs) are large, modular enzymes that biosynthesize a diverse array of natural products from simple acyl-CoA precursors. researchgate.net The modular nature of Type I PKSs makes them attractive targets for engineering to produce novel polyketide backbones. escholarship.org Each module is responsible for the incorporation of a specific extender unit, such as malonyl-CoA or methylmalonyl-CoA, and for the degree of reduction of the resulting β-keto group.

For the synthesis of a precursor to this compound, a key step would be the incorporation of an ethylmalonyl-CoA extender unit to create the ethyl branch at the C4 position. Engineering the acyltransferase (AT) domain of a PKS module to selectively recognize and incorporate ethylmalonyl-CoA is a primary strategy. nih.govnih.gov While most AT domains are specific for malonyl-CoA or methylmalonyl-CoA, some have been identified that naturally accept ethylmalonyl-CoA, and others have been engineered to alter their substrate specificity. nih.gov Furthermore, the ketoreductase (KR) and dehydratase (DH) domains within the PKS module can be engineered to control the stereochemistry and saturation of the polyketide chain, potentially yielding a β-hydroxy acid precursor.

| PKS Engineering Strategy | Target Domain | Desired Outcome | Example Application | Reference |

| AT Domain Swapping | Acyltransferase (AT) | Incorporation of non-native extender units (e.g., ethylmalonyl-CoA) | Production of short-chain ketones with varied branching | daneshyari.com |

| AT Domain Mutagenesis | Acyltransferase (AT) | Altered substrate specificity for novel extender units | Increased incorporation of propargylmalonyl-SNAC | nih.gov |

| KR Domain Engineering | Ketoreductase (KR) | Control of β-hydroxyl stereochemistry | Generation of triketide lactones with varied stereochemistry | acs.org |

Directed biosynthesis, which involves feeding precursor molecules to engineered microbial strains, is a powerful strategy for producing complex molecules. Reductases and transaminases are key enzymes in these engineered pathways.

Asymmetric reduction of α-hydroxy ketones by engineered amine dehydrogenases has been shown to produce chiral vicinal amino alcohols with high stereoselectivity. nih.gov This approach could be adapted for the synthesis of this compound by using a suitable α-hydroxy ketone precursor.

Transaminases (TAs) catalyze the transfer of an amino group from an amino donor to a keto acid acceptor, and they are widely used for the asymmetric synthesis of chiral amines and amino acids. nih.govmdpi.comfrontiersin.org An engineered transaminase with activity towards 2-keto-4-ethyl-3-hydroxyhexanoic acid could provide a direct route to the target molecule with high enantiopurity. While the direct transamination of β-keto acids can be challenging due to their instability, strategies have been developed to overcome this by generating the β-keto acid in situ from a stable precursor, such as a β-keto ester, using a lipase. nih.gov The development of transaminases for the synthesis of D-amino acids from α-keto acids further expands the toolbox for creating diverse stereoisomers. mdpi.com

| Enzyme | Substrate Class | Product Class | Key Transformation | Stereoselectivity | Reference |

| Amine Dehydrogenase (engineered) | α-Hydroxy ketones | Chiral vicinal amino alcohols | Reductive amination | up to >99% ee | nih.gov |

| ω-Transaminase | β-Keto esters (with lipase) | β-Amino acids | Asymmetric amination | - | nih.gov |

| D-Amino Acid Transaminase | α-Keto acids | D-Amino acids | Asymmetric amination | >99% ee | mdpi.com |

Total Chemical Synthesis

The total chemical synthesis of this compound and its analogs involves several strategic approaches to control stereochemistry at the α-amino and β-hydroxy positions. These methods are crucial for producing optically pure compounds. tandfonline.com

Enantioselective and Diastereoselective Routes to Chiral Amino Acid Analogues

The asymmetric synthesis of β-hydroxy-α-amino acids is a robust field, with numerous methods developed to control the formation of the two vicinal stereocenters. nih.govacs.org These approaches are critical for accessing specific stereoisomers, which often exhibit distinct biological activities.

A primary strategy for constructing the backbone of β-hydroxy-α-amino acids is through asymmetric aldol (B89426) reactions. nih.govacs.org This involves the reaction of a glycine (B1666218) enolate equivalent with an aldehyde. The stereochemical outcome of this C-C bond formation is influenced by the reagents and conditions used. For instance, the aldol reaction of glycine Schiff bases can create up to two vicinal stereogenic centers in a single step. nih.govacs.org

Biocatalytic approaches have also emerged as a sustainable method for asymmetric C-C bond formation. tandfonline.comnih.gov Enzymes such as threonine aldolases can catalyze the condensation of glycine with an aldehyde to form β-hydroxy-α-amino acids, often with high stereoselectivity. tandfonline.comnih.govresearchgate.net This method offers the advantage of generating two stereocenters from simple prochiral precursors in one step under mild, aqueous conditions. tandfonline.comresearchgate.net

Table 1: Comparison of Asymmetric C-C Bond Formation Methodologies

| Methodology | Key Features | Stereocontrol | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Reaction of a glycine enolate equivalent with an aldehyde. | Can be controlled by chiral auxiliaries, catalysts, or reagents. | Well-established, versatile for various aldehydes. | May require cryogenic conditions and stoichiometric use of chiral reagents. |

| Biocatalytic Aldol Condensation | Use of enzymes like threonine aldolases. | High enantio- and diastereoselectivity. | Mild reaction conditions, environmentally friendly. | Enzyme specificity may limit substrate scope. |

An alternative to forming the C-C bond asymmetrically is the stereocontrolled introduction of the hydroxyl or amino group onto a pre-existing carbon skeleton.

Stereocontrolled Hydroxylation: Asymmetric hydroxylation of enolates derived from β-amino acids can be a powerful method. rsc.org This approach involves the use of chiral electrophilic hydroxylating reagents to introduce the hydroxyl group with high diastereoselectivity. rsc.org Biocatalytic hydroxylation, using enzymes like hydroxylases, offers a highly regioselective and stereoselective means of introducing hydroxyl groups into amino acid derivatives. mdpi.comchemrxiv.org

Stereocontrolled Amination: Reductive amination of α-keto-β-hydroxy acids is another viable route. wikipedia.orglibretexts.org This process involves the conversion of a ketone to an amine. wikipedia.org The use of chiral catalysts or auxiliaries in this reaction can lead to the formation of a specific enantiomer of the amino acid. Additionally, direct α-amination of carbonyl compounds using electrophilic aminating agents can provide access to α-amino acids. organic-chemistry.org

Table 2: Stereocontrolled Functional Group Introduction Methods

| Functional Group | Method | Description |

|---|---|---|

| Hydroxyl | Asymmetric Enolate Hydroxylation | Electrophilic hydroxylation of a chiral enolate derived from a β-amino acid. rsc.org |

| Hydroxyl | Biocatalytic Hydroxylation | Use of hydroxylase enzymes to introduce a hydroxyl group with high regio- and stereoselectivity. mdpi.comchemrxiv.org |

| Amino | Asymmetric Reductive Amination | Conversion of a ketone to a chiral amine using a chiral catalyst or auxiliary. wikipedia.org |

| Amino | Electrophilic Amination | Direct introduction of an amino group to an α-carbon using an electrophilic nitrogen source. organic-chemistry.org |

Utilization of Chiral Auxiliaries and Organocatalysts

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the synthesis of β-hydroxy-α-amino acids, chiral auxiliaries can be attached to the glycine precursor to direct the facial selectivity of the aldol reaction. researchgate.net Pseudoephenamine glycinamide, for example, has been used as a chiral auxiliary to synthesize syn-β-hydroxy-α-amino acids with high stereocontrol. researchgate.net

Organocatalysis has also become a powerful tool in asymmetric synthesis. Chiral organocatalysts, such as Brønsted bases, can be used to catalyze the direct aldol reaction of glycine Schiff bases with aldehydes, affording syn-β-hydroxy α-amino acids with high enantio- and diastereoselectivity. nih.govacs.org

Development of Novel Synthetic Strategies and Process Intensification

Research continues to focus on developing more efficient and sustainable methods for the synthesis of β-hydroxy-α-amino acids. One area of interest is the development of novel biocatalysts through directed evolution and enzyme engineering to broaden the substrate scope and improve the stereoselectivity of enzymatic reactions. tandfonline.comnih.gov

Process intensification aims to make chemical manufacturing more efficient, safer, and more sustainable. In the context of synthesizing this compound, this could involve the development of continuous flow processes, which can offer better control over reaction parameters and facilitate easier scale-up. nih.gov The use of immobilized enzymes in flow reactors is a promising approach that combines the benefits of biocatalysis with the efficiency of continuous manufacturing. nih.gov

Biosynthetic Pathways and Metabolic Intermediacy of 2 Amino 4 Ethyl 3 Hydroxyhexanoic Acid

Putative Biosynthetic Origins and Precursor Molecules

The biosynthesis of 2-Amino-4-ethyl-3-hydroxyhexanoic acid is hypothesized to originate from primary metabolic precursors that are channeled into a specialized secondary metabolic pathway. By analogy to the biosynthesis of BCAAs such as isoleucine and valine, the initial building blocks are likely derived from common metabolic intermediates.

The carbon backbone of this compound suggests a condensation event between a four-carbon and a two-carbon unit, followed by subsequent modifications. Potential precursor molecules could include:

Propionyl-CoA and Acetyl-CoA: In a pathway analogous to isoleucine biosynthesis, which starts with the condensation of acetyl-CoA and pyruvate (B1213749), the biosynthesis of this compound could commence with the condensation of propionyl-CoA and another keto acid.

Butanoyl-CoA and Acetyl-CoA: Alternatively, the pathway could initiate with the condensation of butanoyl-CoA and acetyl-CoA, which would provide the initial six-carbon backbone that is subsequently modified.

α-Ketobutyrate and Pyruvate: Drawing another parallel to isoleucine biosynthesis, α-ketobutyrate and pyruvate could serve as the initial precursors, undergoing a series of enzymatic reactions to form the characteristic ethyl-branched structure.

The selection of these specific precursors would be determined by the substrate specificity of the initial condensing enzyme in the pathway.

Table 1: Putative Precursor Molecules for this compound Biosynthesis

| Precursor Molecule | Potential Role in Biosynthesis |

|---|---|

| Propionyl-CoA | Provides a three-carbon unit for the growing carbon chain. |

| Butanoyl-CoA | Could serve as a four-carbon starter unit. |

| Acetyl-CoA | A common two-carbon extender unit in many biosynthetic pathways. |

| α-Ketobutyrate | A key intermediate in isoleucine biosynthesis, potentially involved in chain initiation. |

| Pyruvate | A central metabolic hub and a common precursor for amino acid biosynthesis. |

Enzymatic Machinery Involved in Related Amino Acid and Hydroxy Acid Biosynthesis

The biosynthesis of a complex molecule like this compound would necessitate a suite of specialized enzymes. The functions of these enzymes can be inferred from their counterparts in known amino acid and polyketide biosynthetic pathways.

The structure of this compound, with its hydroxyl group and amino group, is reminiscent of building blocks incorporated into non-ribosomal peptides and polyketides. It is plausible that a hybrid PKS-NRPS system is involved in its biosynthesis.

PKS modules could be responsible for the iterative condensation of acyl-CoA precursors to build the carbon backbone.

An NRPS module would then be required for the incorporation of the amino group. The adenylation (A) domain of the NRPS module would specifically recognize and activate a precursor keto acid, which is then tethered to a thiolation (T) domain. A condensation (C) domain would catalyze the formation of a peptide bond, although in this case, it would be the addition of an amino group to the polyketide chain.

This interplay between PKS and NRPS machinery allows for the generation of a diverse array of natural products with mixed polyketide and amino acid character.

Following the initial assembly of the carbon skeleton, a series of tailoring enzymes would be required to achieve the final structure of this compound.

Dehydrogenases: These enzymes would be crucial for the introduction of the hydroxyl group at the C-3 position. A dehydrogenase could catalyze the reduction of a keto group, which was introduced by the PKS, to a hydroxyl group.

Hydratases: A hydratase could also be involved in the formation of the hydroxyl group through the addition of water across a double bond.

Decarboxylases: While the core structure of this compound does not immediately suggest a decarboxylation step, it is possible that a precursor molecule undergoes decarboxylation during the chain elongation process, a common event in fatty acid and polyketide biosynthesis.

Table 2: Key Enzyme Families in the Putative Biosynthesis of this compound

| Enzyme Family | Putative Function |

|---|---|

| Polyketide Synthase (PKS) | Assembly of the carbon backbone from acyl-CoA precursors. |

| Non-Ribosomal Peptide Synthetase (NRPS) | Incorporation of the amino group via an adenylation domain. |

| Dehydrogenase | Reduction of a keto group to form the hydroxyl group. |

| Hydratase | Addition of water to a double bond to introduce the hydroxyl group. |

| Decarboxylase | Potential involvement in chain elongation through the removal of a carboxyl group. |

Theoretical Roles as a Metabolic Intermediate in Natural Systems (e.g., secondary metabolism)

Non-proteinogenic amino acids often play significant roles as metabolic intermediates in the biosynthesis of more complex secondary metabolites. researchgate.net It is highly probable that this compound serves as a building block for larger, biologically active molecules.

Given its structure, it could be incorporated into:

Non-Ribosomal Peptides: The amino and carboxyl groups of this compound make it an ideal substrate for NRPSs, which could incorporate it into a larger peptide chain. The unique side chain would confer specific structural and functional properties to the final peptide.

Hybrid Polyketide-Peptide Natural Products: As discussed, its biosynthesis may involve a hybrid PKS-NRPS system, and it could be further elaborated by additional PKS or NRPS modules to generate a more complex molecule.

Alkaloids: The nitrogen atom could be a precursor for the formation of heterocyclic ring systems characteristic of many alkaloids.

The presence of this unusual amino acid in a natural product would likely contribute to its bioactivity, for instance, by influencing its conformation or its interaction with a biological target.

Genetic Engineering Approaches for Pathway Elucidation and Modulation

The elucidation of the biosynthetic pathway of this compound and the modulation of its production can be achieved through a variety of genetic engineering techniques.

Genome Mining and Bioinformatic Analysis: The first step would be to identify the biosynthetic gene cluster (BGC) responsible for its production. This can be done by searching the genome of a producing organism for genes encoding PKS and NRPS enzymes, as well as tailoring enzymes like dehydrogenases and hydratases.

Heterologous Expression: Once a candidate BGC is identified, it can be cloned and expressed in a well-characterized heterologous host, such as Escherichia coli or Streptomyces coelicolor. nih.govnih.gov Successful production of this compound in the heterologous host would confirm the function of the BGC.

Gene Knockout and Complementation: To determine the function of individual genes within the BGC, targeted gene knockouts can be created using techniques like CRISPR-Cas9. researchgate.netnih.gov The resulting mutant would be analyzed for its inability to produce the compound. The function of the knocked-out gene can be confirmed by reintroducing a functional copy of the gene (complementation), which should restore production.

Metabolic Engineering: To enhance the production of this compound, metabolic engineering strategies can be employed. This could involve overexpressing key biosynthetic genes, knocking out competing metabolic pathways, or optimizing the supply of precursor molecules. nih.gov For instance, the expression of the initial condensing enzyme could be placed under the control of a strong, inducible promoter to increase the flux through the pathway.

Table 3: Genetic Engineering Strategies for Studying this compound Biosynthesis

| Technique | Application |

|---|---|

| Genome Mining | Identification of the putative biosynthetic gene cluster (BGC). |

| Heterologous Expression | Functional characterization of the BGC in a model organism. nih.govnih.gov |

| CRISPR-Cas9 Gene Editing | Targeted gene knockouts to determine the function of individual enzymes. researchgate.netnih.gov |

| Metabolic Engineering | Overexpression of pathway genes or manipulation of precursor supply to enhance production. nih.gov |

Role As a Molecular Building Block in Advanced Chemical Architectures

Incorporation into Peptide and Peptidomimetic Structures

The integration of ncAAs like 2-Amino-4-ethyl-3-hydroxyhexanoic acid into polypeptide chains is a powerful strategy for developing novel peptides and peptidomimetics with enhanced biological activities and stabilities.

The incorporation of ncAAs into proteins can be achieved through several advanced techniques that expand the genetic code. mdpi.com One prominent method is genetic code expansion (GCE) , which allows for the site-specific insertion of ncAAs into proteins in living organisms. mdpi.com This is often accomplished through the suppression of a stop codon by an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding tRNA. nih.gov This orthogonal translation system works independently of the cell's endogenous translational machinery, enabling the precise placement of the ncAA within the growing polypeptide chain. nih.gov

Other strategies include:

Sense Codon Reassignment : This approach involves reassigning a sense codon, which normally codes for a canonical amino acid, to an ncAA. frontiersin.org This can be challenging due to competition with the endogenous aminoacyl-tRNAs. frontiersin.org

Frameshift Suppression : The use of quadruplet codons can also facilitate the incorporation of ncAAs. frontiersin.org

Solid-Phase Peptide Synthesis (SPPS) : This chemical method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. preprints.org SPPS offers great flexibility in incorporating a wide variety of ncAAs at any desired position. preprints.org

Cell-Free Protein Synthesis (CFPS) : These in vitro systems provide an open environment for manipulating the translational machinery, allowing for the efficient incorporation of ncAAs without the constraints of a living cell. preprints.org

These methods enable the creation of unique polypeptides with novel functions and chemical diversity. mdpi.com

The introduction of ncAAs with unique side chains can significantly impact the secondary structure and conformational preferences of peptides. The tendency of a polypeptide chain to form structures like α-helices or β-sheets is dependent on the intrinsic properties and sequence of its constituent amino acids. nih.gov By strategically placing an ncAA, it is possible to induce or stabilize specific conformations.

Chiral Synthon in Complex Organic Synthesis

The inherent chirality and functional group array of this compound make it a valuable chiral synthon for the construction of complex organic molecules.

While specific examples utilizing this compound in natural product synthesis are not yet widely reported, chiral amino acids are fundamental building blocks in the synthesis of a vast array of natural products. Their stereocenters are often transferred to the target molecule, setting the stage for the construction of other stereogenic centers with high levels of control. The structural motifs present in this compound could serve as a key intermediate in the synthesis of polyketides, alkaloids, or other complex natural products that feature amino and hydroxyl functionalities.

The synthesis of macrocycles and heterocycles is an area of intense research due to the prevalence of these structures in pharmaceuticals and other biologically active compounds. Amino acids are frequently used as starting materials for the synthesis of these complex scaffolds.

For example, the amino and carboxyl groups of this compound can be used to form amide bonds, a key linkage in many macrocyclic structures. The hydroxyl and ethyl side chains provide additional points for modification and cyclization. The formation of macrocyclic peptides, for instance, often relies on the strategic incorporation of both L- and D-amino acids to create specific turns and conformations. nih.gov

Furthermore, the functional groups of this amino acid can be chemically transformed to participate in various cyclization reactions to form a wide range of heterocyclic systems. Aziridines, which are three-membered heterocyclic rings containing a nitrogen atom, are valuable synthetic intermediates and can be found in the structure of several biologically active natural products. mdpi.com The synthesis of such heterocyclic structures can be envisioned starting from appropriately functionalized amino acids.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

High-resolution NMR techniques are indispensable for the complete structural assignment of 2-Amino-4-ethyl-3-hydroxyhexanoic acid.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the α-carbon (C2), β-carbon (C3), the ethyl group at C4, the terminal methyl group, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The coupling patterns (multiplicity) of these signals would help establish the connectivity between adjacent carbon atoms.

¹³C NMR Spectroscopy : Carbon-13 NMR reveals the number of non-equivalent carbon atoms in the molecule. Eight distinct signals would be anticipated for the eight carbon atoms of this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms (e.g., carbons bonded to oxygen or nitrogen appear at lower field).

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning the ¹H and ¹³C signals. A COSY spectrum would show correlations between protons that are coupled to each other, confirming the spin systems within the molecule's backbone and side chain. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a definitive link between the ¹H and ¹³C assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~10-12 (broad s) | ~175-180 |

| C2 (-CH(NH₂)) | ~3.5-4.0 (d) | ~55-60 |

| C3 (-CH(OH)) | ~3.8-4.2 (m) | ~70-75 |

| C4 (-CH(CH₂CH₃)) | ~1.5-1.8 (m) | ~40-45 |

| C5 (-CH₂) | ~1.2-1.5 (m) | ~25-30 |

| C6 (-CH₃) | ~0.8-1.0 (t) | ~10-15 |

| C4-Ethyl (-CH₂) | ~1.3-1.6 (m) | ~20-25 |

| C4-Ethyl (-CH₃) | ~0.8-1.0 (t) | ~10-15 |

Note: Predicted values are approximate and can vary based on solvent and pH.

Determining the enantiomeric purity of a chiral compound like this compound is critical. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this analysis. nih.gov Enantiomers are indistinguishable in an achiral NMR solvent, but reacting them with a single enantiomer of a CDA converts them into diastereomers. These diastereomers have different physical properties and, crucially, exhibit distinct signals in the NMR spectrum. acs.org

A common CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov The amino group of this compound would react with FDAA to form two diastereomers (L-acid/L-FDAA and D-acid/L-FDAA). These diastereomeric products would display separate signals in the ¹H or ¹⁹F NMR spectrum, allowing for the direct integration of these signals to quantify the enantiomeric excess (ee). acs.org

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural insights through fragmentation analysis. nih.gov For this compound (C₈H₁₇NO₃), high-resolution mass spectrometry (HRMS) would be used to accurately measure the mass of the molecular ion (e.g., [M+H]⁺ in electrospray ionization), confirming its elemental composition.

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule undergoes collision-induced dissociation (CID), leading to characteristic fragment ions. diva-portal.org For a β-hydroxy-α-amino acid, predictable fragmentation pathways include:

Loss of water ([M+H - H₂O]⁺) : A common fragmentation for molecules containing a hydroxyl group. nih.gov

Loss of formic acid ([M+H - HCOOH]⁺) : Involves the loss of the carboxyl group. This is often observed as a combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov

Loss of ammonia (B1221849) ([M+H - NH₃]⁺) : Fragmentation involving the amino group.

Cleavage of the Cα-Cβ bond : This can provide information about the substituents on these carbons.

Table 2: Expected Key Mass Spectrometry Fragments for this compound (C₈H₁₇NO₃)

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₈H₁₈NO₃⁺ | 176.1281 | Protonated molecular ion |

| [M+H - H₂O]⁺ | C₈H₁₆NO₂⁺ | 158.1176 | Loss of water from the hydroxyl group |

| [M+H - HCOOH]⁺ | C₇H₁₆NO⁺ | 130.1226 | Loss of formic acid |

| [M+H - H₂O - CO]⁺ | C₇H₁₆NO⁺ | 130.1226 | Consecutive loss of water and carbon monoxide |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds. okstate.edu These techniques are excellent for identifying the functional groups present in this compound. The vibrational spectra are sensitive to the molecule's conformation and hydrogen bonding interactions. aip.org

Key expected vibrational frequencies include:

O-H stretching : A broad band around 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H group, and another band around 3500-3200 cm⁻¹ from the alcohol O-H group.

N-H stretching : Bands in the 3400-3250 cm⁻¹ region corresponding to the primary amine.

C-H stretching : Signals just below 3000 cm⁻¹ from the sp³ C-H bonds of the alkyl chain.

C=O stretching : A strong, sharp absorption band around 1725-1700 cm⁻¹ for the carboxylic acid carbonyl group.

N-H bending : A characteristic band around 1650-1580 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1725 - 1700 |

| Alcohol | O-H stretch | 3500 - 3200 |

| Amine | N-H stretch | 3400 - 3250 |

| Amine | N-H bend | 1650 - 1580 |

| Alkyl Chain | C-H stretch | 2960 - 2850 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including the absolute configuration of its stereocenters. springernature.com To perform this analysis, a high-quality single crystal of this compound, or a suitable crystalline derivative, is required.

The technique involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern allows for the calculation of an electron density map, which reveals the precise position of each atom in the crystal lattice. By employing anomalous dispersion, which requires the presence of atoms that scatter X-rays anomalously (often heavier atoms, but possible with oxygen), the absolute stereochemistry (i.e., the R or S configuration) at the chiral centers (C2, C3, and C4) can be unambiguously determined. wikipedia.orgmit.edu This method provides unequivocal proof of the molecule's stereochemical identity. thieme-connect.de

Chiral Chromatography (HPLC, GC) for Purity and Enantiomeric Purity Assessment

Chiral chromatography is essential for separating stereoisomers and assessing the chemical and enantiomeric purity of this compound. nih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for this purpose. cat-online.com

There are two primary strategies for chiral separation:

Direct Method : This approach utilizes a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus, separation. Various types of CSPs are available, including those based on proteins, cyclodextrins, or crown ethers. mdpi.com

Indirect Method : In this method, the enantiomers of the analyte are first reacted with a chiral derivatizing agent (as discussed in the NMR section) to form a pair of diastereomers. nih.gov These diastereomers can then be separated on a standard, achiral chromatography column because they have different physical properties. nih.govresearchgate.net

These chromatographic methods are quantitative and highly sensitive, making them the standard for determining enantiomeric excess (ee) and diastereomeric ratio (dr) in synthetic and natural samples. acs.org

Table 4: Summary of Chiral Chromatography Methods for Purity Assessment

| Method | Principle | Column Type | Analyte Form | Key Advantage |

| Direct Chiral HPLC/GC | Differential interaction of enantiomers with a chiral selector. | Chiral Stationary Phase (CSP) | Underivatized or derivatized for detection | Avoids potential side reactions from derivatization. |

| Indirect Chiral HPLC/GC | Separation of diastereomers formed by reaction with a chiral agent. | Standard Achiral | Derivatized | Wide applicability with standard equipment. |

Computational Chemistry and Molecular Modeling of 2 Amino 4 Ethyl 3 Hydroxyhexanoic Acid

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer profound insights into the electronic behavior of molecules. nih.gov Methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory (MP2) are commonly employed to model the electronic structure of amino acids. nih.govresearchgate.net For 2-Amino-4-ethyl-3-hydroxyhexanoic acid, these calculations can elucidate fundamental properties.

DFT calculations, particularly using functionals like B3LYP, are well-suited for determining the distribution of electron density, molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. nih.gov These calculations would reveal the molecule's reactive sites. The carboxyl and amino groups are expected to be the primary sites for electrophilic and nucleophilic attack, respectively, while the hydroxyl group's reactivity would be highly dependent on its local electronic environment, influenced by the adjacent ethyl and propyl groups.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the prediction of the molecule's kinetic stability and electron-donating or -accepting capabilities. The HOMO-LUMO energy gap is a critical parameter for understanding chemical reactivity. Furthermore, quantum theory can be used to calculate atomic charges and bond orders, providing a quantitative description of the bonding within the molecule. These parameters are essential for developing accurate molecular mechanics force fields used in larger-scale simulations. nih.gov

Table 1: Hypothetical Electronic Properties of this compound (Zwitterionic Form) Calculated via DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 11.5 D | Measures overall polarity of the molecule |

| Electrostatic Potential | Negative at carboxyl, Positive at amino | Predicts sites for intermolecular interactions |

Conformational Analysis and Prediction of Stable Stereoisomers

Like the proteinogenic amino acid isoleucine, this compound possesses two chiral centers (at C2 and C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). quizlet.comnih.gov Conformational analysis is crucial for identifying the most stable three-dimensional arrangements of each of these stereoisomers.

Computational methods can be used to perform a systematic search of the conformational space by rotating the single bonds (dihedral angles) within the molecule. The potential energy surface can be scanned to identify local and global energy minima, which correspond to stable conformers. nih.gov For this molecule, key dihedral angles include those along the C2-C3 bond and the rotations of the side chain's ethyl and propyl groups.

The relative energies of the four stereoisomers can be calculated to predict their thermodynamic stability. It is often found in nature that one specific stereoisomer is overwhelmingly preferred. reddit.com For instance, L-isoleucine exists naturally as the (2S,3S) configuration. reddit.com Similar quantum mechanical calculations would predict the most stable diastereomer of this compound, which is critical for understanding its potential biological roles. The zig-zag conformation of the backbone, typical for amino acids, would likely be a low-energy state. quizlet.com

Table 2: Predicted Relative Energies of this compound Stereoisomers

| Stereoisomer | Configuration | Relative Energy (kcal/mol) | Predicted Stability |

| 1 | (2S,3S) | 0.00 | Most Stable |

| 2 | (2R,3R) | 0.00 | Most Stable (Enantiomer) |

| 3 | (2S,3R) | +1.85 | Less Stable |

| 4 | (2R,3S) | +1.85 | Less Stable (Enantiomer) |

Molecular Dynamics Simulations for Solvent Interactions and Flexibility Analysis

Molecular Dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecules, including their interactions with the surrounding environment and their internal flexibility. byu.edu An all-atom MD simulation of this compound in a box of explicit water molecules would provide a detailed picture of its solvation dynamics. nih.govacs.org

Using force fields like CHARMM, AMBER, or OPLS-AA, MD simulations can track the trajectory of every atom over time. nih.govnih.gov Analysis of these trajectories would reveal the structure of the hydration shell around the amino acid. The polar amino, carboxyl, and hydroxyl groups would form strong hydrogen bonds with water, while the nonpolar ethyl and propyl moieties of the side chain would induce local ordering of water molecules, characteristic of hydrophobic solvation.

Furthermore, MD simulations allow for the analysis of the molecule's flexibility. By calculating the Root Mean Square Fluctuation (RMSF) of each atom, regions of high and low mobility can be identified. The terminal ends of the side chain would be expected to exhibit greater flexibility compared to the more constrained backbone. The potential of mean force (PMF) can be calculated to understand the energy landscape of the molecule's conformational changes in solution. acs.org

In Silico Studies of Enzyme-Substrate Interactions for Biocatalytic Design

Molecular docking is an in silico technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). science.gov This method is instrumental in designing biocatalysts or understanding how a non-standard amino acid might interact with enzymes. ijcce.ac.irbiorxiv.org

To study the interactions of this compound, one could select a target enzyme, such as an aminoacyl-tRNA synthetase or a metabolic enzyme. A docking simulation would place the amino acid into the enzyme's active site and calculate a "docking score," which estimates the binding affinity. nih.govresearchgate.net The simulation would also reveal the specific intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals contacts, that stabilize the enzyme-substrate complex. ijcce.ac.ir

For example, the hydroxyl group at C3 could act as a key hydrogen bond donor or acceptor, while the bulky ethyl group at C4 might fit into a specific hydrophobic pocket within the active site. These insights are crucial for enzyme engineering and the design of novel biocatalytic processes that could utilize this non-standard amino acid.

Table 3: Hypothetical Docking Results of (2S,3S)-2-Amino-4-ethyl-3-hydroxyhexanoic Acid with a Putative Ligase

| Parameter | Value | Details |

| Binding Affinity | -8.2 kcal/mol | Strong, favorable interaction |

| Hydrogen Bonds | 4 | With Serine, Aspartate, Glycine (B1666218) residues |

| Hydrophobic Interactions | 5 | With Leucine, Valine, Phenylalanine residues |

| Key Interacting Residues | Asp152, Ser210, Leu245 | Highlights critical contacts in the active site |

Prediction of Spectroscopic Signatures from Theoretical Models

Computational chemistry can predict spectroscopic properties, which is a vital step in validating experimental findings and aiding in structure elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local chemical environment of atoms.

Quantum mechanical methods can be used to calculate the NMR chemical shifts of hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N) nuclei. illinois.eduduke.edu These calculations involve determining the magnetic shielding tensor for each nucleus within the molecule's predicted stable conformation. illinois.edu The calculated shielding values are then converted into chemical shifts by referencing them against a standard compound.

Predicted NMR spectra can help assign experimental signals and can be used to distinguish between different stereoisomers, as the spatial arrangement of atoms significantly influences the local magnetic fields. nih.govpsu.edu Machine learning models trained on large databases of experimental and theoretical data can further refine these predictions. acs.org Theoretical predictions of Infrared (IR) spectra are also possible through the calculation of vibrational frequencies, which correspond to the stretching and bending modes of the molecule's bonds.

Table 4: Predicted ¹³C NMR Chemical Shifts for the Carbon Backbone of (2S,3S)-2-Amino-4-ethyl-3-hydroxyhexanoic Acid

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 (Carboxyl) | 178.5 | Typical range for carboxylic acids |

| C2 (α-carbon) | 59.3 | Influenced by amino and carboxyl groups |

| C3 (β-carbon) | 74.1 | Deshielded due to hydroxyl group attachment |

| C4 (γ-carbon) | 45.2 | Branched carbon with attached ethyl group |

| C5 | 24.8 | Aliphatic methylene (B1212753) carbon |

| C6 | 11.6 | Aliphatic terminal methyl carbon |

Emerging Research Frontiers and Academic Applications

Advancements in Asymmetric Synthesis and Biocatalysis for Analogues

The controlled synthesis of molecules with multiple stereocenters, such as 2-Amino-4-ethyl-3-hydroxyhexanoic acid, is a significant challenge in organic chemistry. Research in this area is pivotal for accessing stereochemically pure isomers for biological evaluation and other applications.

Asymmetric Synthesis:

Recent advancements in asymmetric synthesis have provided powerful tools for the construction of α-amino-β-hydroxy acid frameworks. researchgate.netresearchgate.net Methodologies such as the asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases have proven effective in creating the vicinal amino and hydroxyl groups with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Furthermore, iridium-catalyzed asymmetric hydrogenation of α-amino-β-ketoesters offers a dynamic kinetic resolution approach to furnish syn-β-hydroxy-α-amino acid derivatives with excellent stereocontrol. rsc.org These methods, while not yet applied to this compound itself, lay a strong foundation for the future stereoselective synthesis of this and related complex amino acids.

| Synthetic Strategy | Key Features | Potential Applicability |

| Asymmetric Aldol Reaction | Forms C-C bond while creating two adjacent stereocenters. | Synthesis of various stereoisomers of this compound. |

| Asymmetric Hydrogenation | High efficiency and stereoselectivity for related ketoesters. | Reduction of a suitable keto-precursor to introduce the hydroxyl group with specific stereochemistry. |

| Molybdenum-Catalyzed Asymmetric Amination | Direct amination of α-hydroxy esters. nih.gov | Introduction of the amino group at the C2 position of a 4-ethyl-3-hydroxyhexanoic acid precursor. |

Biocatalysis:

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing non-canonical amino acids. nih.govucsb.edu Enzymes, with their inherent stereoselectivity, can catalyze complex transformations under mild conditions. For the synthesis of analogues of this compound, enzymes such as transaminases and aldolases are of particular interest. researchgate.netresearchgate.net Directed evolution and enzyme engineering techniques are continuously expanding the substrate scope of these biocatalysts, making the enzymatic synthesis of novel amino acids increasingly feasible. nih.gov The synergistic combination of synthetic photochemistry and biocatalysis is also a promising new frontier for creating non-canonical amino acids. ucsb.edu

Comprehensive Elucidation of Biosynthetic Pathways for Related Compounds

While the natural occurrence and biosynthetic pathway of this compound have not been documented, the study of analogous pathways for branched-chain amino acids (BCAAs) in microorganisms provides a valuable blueprint. nih.govnih.govacs.org The biosynthesis of BCAAs like leucine, isoleucine, and valine involves a series of enzymatic reactions that introduce branching and functional groups. frenoy.eu

The biosynthesis of a hydroxylated, branched-chain amino acid would likely involve enzymes such as:

Hydroxylases: These enzymes, often belonging to the cytochrome P450 family, are responsible for introducing hydroxyl groups into organic molecules.

Transaminases: These enzymes catalyze the transfer of an amino group to a keto-acid precursor.

Enzymes for chain elongation and branching: The biosynthetic machinery for fatty acids and polyketides could potentially be involved in constructing the carbon backbone.

Understanding these related pathways can guide genome mining efforts to identify novel gene clusters responsible for the biosynthesis of unique amino acids. Furthermore, this knowledge is crucial for metabolic engineering approaches aimed at the microbial production of this compound and its analogues.

Exploration in Bioinspired Polymer Chemistry (as a building block)

Amino acids are increasingly being utilized as monomers for the synthesis of bio-inspired and functional polymers. scribd.comresearchgate.netacs.org The incorporation of non-canonical amino acids like this compound into polymer chains can impart unique properties. The hydroxyl group can serve as a site for post-polymerization modification or can participate in hydrogen bonding, influencing the polymer's secondary structure and material properties. The ethyl branch can affect the polymer's hydrophobicity and packing.

Potential applications of polymers incorporating this amino acid include:

Drug Delivery Systems: The biocompatibility and biodegradability of poly(amino acid)s make them excellent candidates for drug delivery vehicles. mdpi.com The specific side chain of this compound could be used to tune the drug loading and release characteristics.

Functional Materials: Amino acid-based polymers can be designed to have responsive properties, such as pH or temperature sensitivity. researchgate.net These "smart" materials have applications in sensors, actuators, and regenerative medicine. bezwadabiomedical.com

Chiral Materials: The inherent chirality of the amino acid can be transferred to the polymer, leading to materials with interesting optical properties or the ability to perform chiral separations.

| Polymer Type | Potential Properties Conferred by this compound | Potential Applications |

| Polyesters/Polyamides | Increased hydrophilicity, sites for cross-linking, altered degradation rates. | Biodegradable plastics, hydrogels for tissue engineering. |

| Side-chain functionalized polymers | Tunable properties through modification of the hydroxyl group. | Drug conjugates, responsive materials. |

Contributions to Fundamental Organic Chemistry and Stereochemical Theory

The synthesis and stereochemical analysis of complex molecules like this compound contribute significantly to our understanding of fundamental organic chemistry. The presence of three stereocenters in this molecule means there are eight possible stereoisomers. The development of synthetic methods to selectively prepare each of these isomers is a rigorous test of our understanding of stereocontrol.

The study of the conformational preferences of this amino acid, both in isolation and when incorporated into peptides or polymers, can provide insights into the forces that govern molecular shape. Techniques such as NMR spectroscopy and computational modeling are crucial for these investigations. The differential biological activities of the various stereoisomers can also illuminate the principles of molecular recognition in biological systems.

Development of Analytical Standards and Reference Materials

The accurate detection and quantification of novel amino acids are essential for research and quality control. The development of analytical standards for this compound is a necessary step for its systematic study. This involves the synthesis of a highly pure sample of the compound, which can then be used to calibrate analytical instruments.

Analytical Methods:

Common methods for amino acid analysis include: researchgate.netcambridge.org

High-Performance Liquid Chromatography (HPLC): Often coupled with pre-column derivatization to attach a chromophore or fluorophore for sensitive detection. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization to make the amino acid volatile.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze the amino acid without derivatization. nih.gov

The development of a certified reference material for this compound would require rigorous characterization of its purity and identity using a combination of these and other analytical techniques. The availability of such a standard would be crucial for ensuring the accuracy and reproducibility of research findings across different laboratories. The historical development of the amino acid analyzer highlights the importance of robust analytical instrumentation in advancing the field. chromatographyonline.com

Q & A

Q. What are the primary synthetic routes for 2-Amino-4-ethyl-3-hydroxyhexanoic acid, and how do reaction conditions influence product distribution?

The compound is synthesized via oxidation, reduction, and substitution reactions. For example, oxidation of the hydroxyl group yields ketone derivatives (e.g., 2-amino-4-ethyl-3-oxohexanoic acid), while reduction of the amino group produces amine derivatives. Substitution reactions with halogens (e.g., Cl or Br) generate halogenated analogs. Reaction conditions such as pH, temperature, and choice of catalysts (e.g., metal catalysts for oxidation) critically influence stereochemical outcomes and byproduct formation. Systematic optimization of these parameters is recommended to enhance yield and purity .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for resolving stereochemical configurations. Coupling constants in -NMR can differentiate between cis and trans hydroxyl-amino group orientations. X-ray crystallography provides definitive confirmation of stereochemistry, while circular dichroism (CD) spectroscopy is useful for analyzing chiral centers in solution-phase studies. Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How does the positioning of functional groups in this compound compare to structurally similar compounds?

Unlike analogs such as 2-amino-3-hydroxyhexanoic acid or 2-amino-5-hydroxyhexanoic acid, the ethyl group at the 4th carbon and hydroxyl group at the 3rd carbon in this compound introduce steric and electronic effects that alter reactivity. Comparative studies using computational modeling (e.g., DFT calculations) and experimental assays (e.g., enzyme inhibition tests) can quantify these differences. For instance, the ethyl group may enhance lipophilicity, affecting membrane permeability in biological systems .

Advanced Research Questions

Q. How can researchers optimize stereoselective synthesis of this compound to minimize racemization?

Racemization during synthesis is mitigated by using chiral catalysts (e.g., L-proline derivatives) or enzymes (e.g., ketoreductases) under mild conditions. Asymmetric hydrogenation with Rh or Ru catalysts has been effective for similar β-hydroxy-α-amino acids. Monitoring reaction progress via chiral HPLC ensures enantiomeric excess (ee) >98%. Low-temperature conditions (<0°C) and inert atmospheres further suppress side reactions .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across different assay systems?

Discrepancies often arise from impurities, solvent effects, or assay sensitivity. Cross-validation using orthogonal methods (e.g., enzyme kinetics, cell-based assays, and in silico docking) is critical. For example, if the compound shows inconsistent inhibition of a target enzyme, perform kinetic studies under standardized buffer conditions (pH 7.4, 25°C) and validate purity via LC-MS. Adjusting assay parameters (e.g., substrate concentration) can clarify dose-response relationships .

Q. How does the ethyl substituent in this compound influence its role in metabolic pathway studies?

The ethyl group may act as a metabolic stabilizer, reducing susceptibility to oxidative degradation. To test this, incubate the compound with liver microsomes or recombinant cytochrome P450 enzymes and monitor metabolites via LC-HRMS. Isotopic labeling (e.g., -ethyl) enables tracking of metabolic fate in in vitro or in vivo models. Compare results with non-ethyl analogs to isolate substituent effects .

Q. What methodologies are recommended for studying the compound’s interactions with metal ions in catalytic systems?

Use UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify binding affinities with transition metals (e.g., Cu, Fe). X-ray absorption spectroscopy (XAS) reveals coordination geometry. For catalytic applications (e.g., asymmetric catalysis), screen metal-ligand combinations in model reactions (e.g., aldol condensation) and analyze enantioselectivity via chiral GC or HPLC .

Methodological Considerations

- Data Reproducibility : Document reaction conditions (solvent, temperature, catalyst loading) meticulously.

- Analytical Cross-Checks : Combine NMR, MS, and chromatographic data to confirm compound identity.

- Biological Assays : Use cell lines with validated genetic backgrounds and include positive/negative controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.